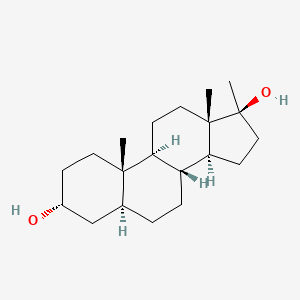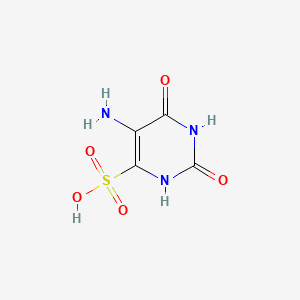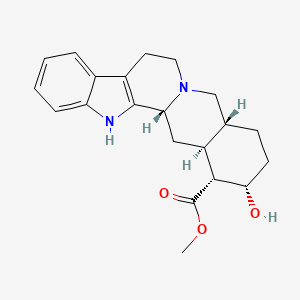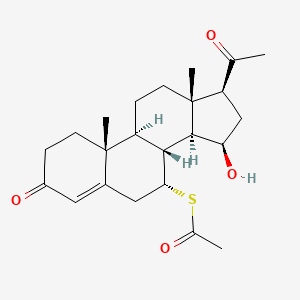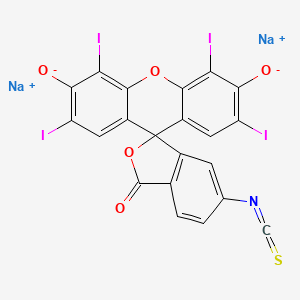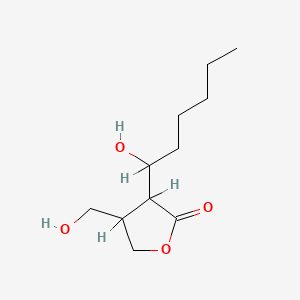
Virginiamicina butanolida C
Descripción general
Descripción
Synthesis Analysis
The synthesis of furanones, including compounds similar to 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, often involves the selective hydration of alkynes or the cyclization of appropriate precursors. For instance, Saimoto, Hiyama, and Nozaki (1983) described regiocontrolled formation methods for dihydro-3(2H)-furanone derivatives from 2-butyne-1,4-diol derivatives, which could be related to the synthesis strategies for our compound of interest (Saimoto, Hiyama, & Nozaki, 1983).
Molecular Structure Analysis
The molecular structure of furanones like 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, features a planar furan ring which can influence its reactivity and interaction with other molecules. The presence of hydroxy and hydroxymethyl groups adds to its reactivity by providing sites for further chemical modifications.
Chemical Reactions and Properties
Furanones participate in a variety of chemical reactions, including halolactonization, hydroxylation, and condensation reactions. For example, Ma, Wu, and Shi (2004) reported on the synthesis of halo-substituted furanones via halolactonization and hydroxylation, highlighting the versatile reactivity of the furanone core structure (Ma, Wu, & Shi, 2004).
Aplicaciones Científicas De Investigación
Inducidor de la producción de Virginiamicina
La virginiamicina butanolida C (VB-C) es uno de los autorreguladores de butirolactona, que desencadena la producción de virginiamicina en Streptomyces virginiae {svg_1}. Es uno de los inductores de la producción de virginiamicina {svg_2}.
Producción de antibióticos
VB-C juega un papel crucial en la producción del antibiótico virginiamicina. La virginiamicina se usa ampliamente en la producción industrial de combustible de etanol y como aditivo antibiótico para piensos para ganado vacuno y aves de corral {svg_3}.
Estudio de las relaciones estructura-actividad
VB-C se ha utilizado en estudios para comprender las relaciones estructura-actividad de los inductores de la producción de virginiamicina {svg_4}.
Investigación genética
VB-C se ha utilizado en investigación genética para comprender el mecanismo de inducción de virginiamicina. Se han aislado y estudiado mutantes de S. virginiae utilizando VB-C {svg_5}.
Producción a escala industrial
VB-C está involucrado en la ampliación de la producción de virginiamicina desde matraces de agitación hasta un fermentador agitado a escala piloto {svg_6}.
Uso de resinas absorbentes
En la producción de virginiamicina, VB-C se ha utilizado en estudios que evalúan el uso in situ de resinas absorbentes sintéticas para eliminar la virginiamicina del caldo de cultivo {svg_7}.
Mecanismo De Acción
Target of Action
Virginiamycin Butanolide C, also known as 3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one or 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, is a key inducer of virginiamycin production in Streptomyces virginiae . The primary target of this compound is a specific binding protein within S. virginiae . This protein plays a crucial role in the induction of virginiamycin production .
Mode of Action
The compound interacts with its target by binding to the specific protein within S. virginiae . This binding triggers the production of virginiamycin, a cyclic polypeptide antibiotic complex . The interaction results in changes at the molecular level, leading to the synthesis of virginiamycin .
Biochemical Pathways
It is known that the compound plays a significant role in the induction of virginiamycin production . Virginiamycin is a streptogramin antibiotic, which is used to treat infections with gram-positive organisms and as a growth promoter in livestock .
Pharmacokinetics
Given its role as an inducer of antibiotic production inS. virginiae, it can be inferred that the compound has a significant impact on the bioavailability of virginiamycin .
Result of Action
The primary result of Virginiamycin Butanolide C’s action is the induction of virginiamycin production in S. virginiae . This leads to the synthesis of virginiamycin, which has potent antibiotic properties .
Action Environment
The action of Virginiamycin Butanolide C is influenced by the environmental conditions within S. virginiae. The compound’s effectiveness in inducing virginiamycin production can vary depending on factors such as the presence of other compounds and the overall health of the S. virginiae organism .
Propiedades
IUPAC Name |
3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFPUQOPHZOEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1C(COC1=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910983 | |
| Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109075-62-9 | |
| Record name | Virginiamycin butanolide C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109075629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



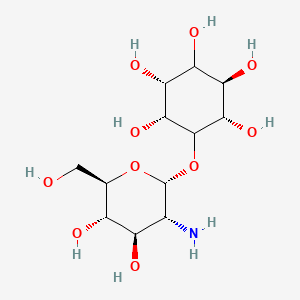

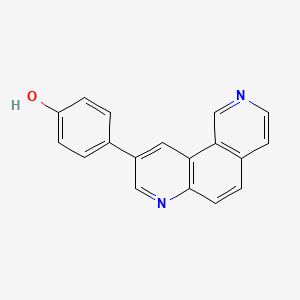
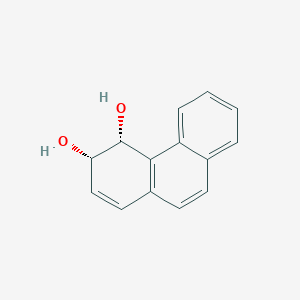


mercury](/img/structure/B1205724.png)
